![molecular formula C12H19IN2Pt B12879896 [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is a platinum-based organometallic compound. It is known for its unique structure, which includes a platinum center bonded to an iodide and a phenyl ring substituted with two dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum typically involves the reaction of a platinum precursor with 2,6-bis[(dimethylamino)methyl]phenyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of different platinum species.
Substitution: The iodide ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum involves its interaction with molecular targets, such as DNA in the case of its anticancer activity. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug, known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced side effects.
Oxaliplatin: A platinum-based compound used in chemotherapy, particularly for colorectal cancer.
Uniqueness
[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is unique due to its specific structure, which includes the dimethylamino groups and the iodide ligand.
Properties
Molecular Formula |
C12H19IN2Pt |
|---|---|
Molecular Weight |
513.28 g/mol |
IUPAC Name |
1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine;iodoplatinum(1+) |
InChI |
InChI=1S/C12H19N2.HI.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZOYZVDGRUYVLIQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.I[Pt+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


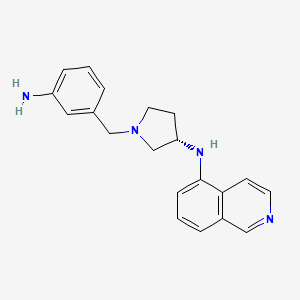
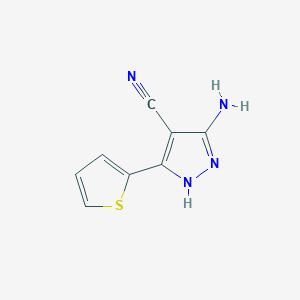
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
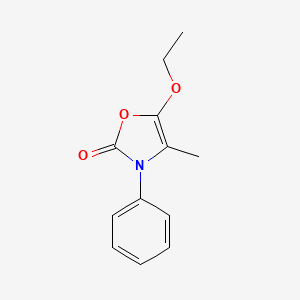
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
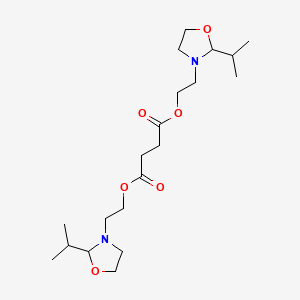
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)

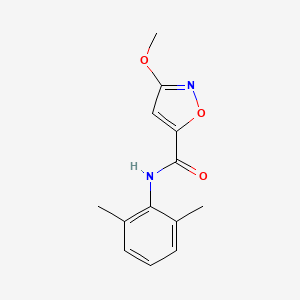
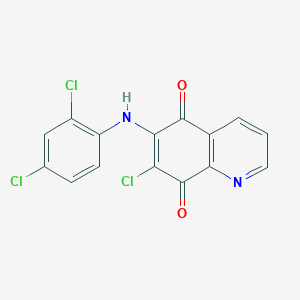
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
